8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It has been shown to inhibit the activity of AKT, a protein kinase that is involved in various cellular processes, including cell proliferation, survival, and metabolism.
Scientific Research Applications
Phosphodiesterase Type 4 Inhibition
A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, including structures similar to 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol, have been identified as potent phosphodiesterase type 4 inhibitors. These compounds have shown significant selectivity and efficacy, making them potential candidates for further biological evaluation (Raboisson et al., 2003).
Chemical Transformations and Synthesis
Research on pyrazolo[1,5-a][1,3,5]triazines has led to various novel synthetic methods and chemical transformations. For instance, the synthesis of spirobenzoxazoles and the exploration of ring transformation methods have been studied, providing insights into the versatile nature of these compounds in chemical synthesis (Kurasawa et al., 1988).
Antiproliferative and Anticancer Properties
Some derivatives of pyrazolo[1,5-a]-1,3,5-triazines, including myoseverin derivatives, have been synthesized and evaluated for their antiproliferative activity. These compounds have shown promising results in inhibiting tubulin polymerization and demonstrating specific antiproliferative activity in cancer cell lines, highlighting their potential in cancer research (Popowycz et al., 2009).
Applications in Imaging and Radiolabeling
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol, has been explored for potential use in positron emission tomography (PET) imaging. These compounds are being investigated for imaging IRAK4 enzyme in neuroinflammation, showcasing the application of such compounds in diagnostic imaging and radiolabeling studies (Wang et al., 2018).
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-8-propan-2-yl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9(2)11-8-15-19-12(11)16-13(17-14(19)20)21-10-4-6-18(3)7-5-10/h8-10H,4-7H2,1-3H3,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYMMQWYOYDHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(NC(=O)N2N=C1)OC3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.